1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone
Overview
Description
GNE-3500 is a potent, selective, and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor C (also known as retinoic acid receptor-related orphan receptor gamma or nuclear receptor subfamily 1 group F member 3). This nuclear receptor plays a significant role in the production of interleukin 17, a cytokine involved in inflammatory responses. GNE-3500 has been investigated for its potential in treating inflammatory diseases such as psoriasis and rheumatoid arthritis .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the retinoic acid receptor-related orphan receptor C pathway.
Biology: The compound is used to investigate the role of interleukin 17 in inflammatory responses.
Medicine: GNE-3500 is being explored as a potential therapeutic agent for treating inflammatory diseases such as psoriasis and rheumatoid arthritis.
Industry: The compound is used in the development of new anti-inflammatory drugs and as a reference standard in pharmaceutical research
Mechanism of Action
Target of Action
The primary target of GNE-3500 is the Retinoic Acid Receptor-Related Orphan Receptor C (RORc, RORγ or NR1F3) . This receptor plays a significant role in the production of interleukin (IL)-17 , a cytokine that is involved in inflammatory responses and autoimmune diseases.
Mode of Action
GNE-3500 acts as an inverse agonist for the Retinoic Acid Receptor-Related Orphan Receptor C . It binds to this receptor and inhibits its activity, thereby reducing the production of IL-17 . The compound exhibits a potent and highly selective profile for RORc, with 75-fold selectivity over other ROR family members and more than 200-fold selectivity over 25 additional nuclear receptors .
Biochemical Pathways
The action of GNE-3500 affects the biochemical pathway involving the production of IL-17 . By inhibiting the activity of RORc, GNE-3500 reduces the production of this cytokine, which can help to alleviate inflammatory responses and symptoms of autoimmune diseases .
Pharmacokinetics
GNE-3500 exhibits good pharmacokinetic characteristics . It is orally bioavailable, meaning it can be effectively absorbed from the gastrointestinal tract into the bloodstream . The compound also demonstrates good metabolic stability in both humans and rats , which is important for ensuring its efficacy and duration of action.
Result of Action
The molecular and cellular effects of GNE-3500’s action primarily involve the reduction of IL-17 production . This can lead to a decrease in inflammatory responses and potentially alleviate symptoms of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
GNE-3500 interacts with the nuclear receptor RORc, playing a significant role in the production of IL-17 . It has shown 75-fold selectivity for RORc over other ROR family members and >200-fold selectivity over 25 additional nuclear receptors in a cell assay panel .
Cellular Effects
GNE-3500 influences cell function by acting as an inverse agonist of RORc, thereby affecting the production of IL-17 . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of GNE-3500 involves its binding to the RORc receptor, acting as an inverse agonist. This interaction inhibits the production of IL-17, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It has shown favorable potency, selectivity, in vitro ADME properties, in vivo PK, and dose-dependent inhibition of IL-17 in a PK/PD model .
Dosage Effects in Animal Models
Its potent and selective profile suggests that it may have a dose-dependent effect on IL-17 production .
Metabolic Pathways
GNE-3500 is involved in the metabolic pathway related to the production of IL-17, interacting with the RORc receptor . The exact metabolic flux or metabolite levels influenced by GNE-3500 are yet to be fully determined.
Transport and Distribution
Given its molecular mechanism of action, it is likely to be transported to the nucleus where the RORc receptor is located .
Subcellular Localization
GNE-3500 is likely to be localized in the nucleus of the cell due to its interaction with the nuclear receptor RORc . The effects of this localization on its activity or function are yet to be fully determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-3500 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of a piperazine derivative.
Introduction of the fluoro group: A fluorination reaction is carried out to introduce the fluoro group at the desired position.
Formation of the thiazinan ring: The thiazinan ring is formed through a cyclization reaction.
Final functionalization:
Industrial Production Methods
Industrial production of GNE-3500 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GNE-3500 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Comparison with Similar Compounds
Similar Compounds
GNE-618: Another inverse agonist of the retinoic acid receptor-related orphan receptor C, used in similar research applications.
SR2211: A selective retinoic acid receptor-related orphan receptor gamma inverse agonist with similar anti-inflammatory properties.
ML209: A retinoic acid receptor-related orphan receptor gamma inverse agonist with comparable selectivity and potency
Uniqueness of GNE-3500
GNE-3500 is unique due to its high selectivity and potency for the retinoic acid receptor-related orphan receptor C. It exhibits a 75-fold selectivity over other retinoic acid receptor-related orphan receptor family members and greater than 200-fold selectivity over 25 additional nuclear receptors. This high selectivity makes GNE-3500 a valuable tool for studying the retinoic acid receptor-related orphan receptor C pathway and developing targeted therapies for inflammatory diseases .
Properties
IUPAC Name |
1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCIIQPUMOJJOF-MHECFPHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of GNE-3500 and how does it impact inflammatory processes?
A1: GNE-3500 acts as a selective inverse agonist of the Retinoic acid receptor-related orphan receptor C (RORc), also known as RORγ or NR1F3 []. RORc is a nuclear receptor crucial for the production of interleukin-17 (IL-17), a key cytokine involved in inflammatory responses []. By inhibiting RORc activity, GNE-3500 effectively reduces IL-17 production, thus dampening the inflammatory cascade.
Q2: What preclinical data supports the further investigation of GNE-3500 as a potential therapeutic?
A3: Preclinical studies demonstrate that GNE-3500 exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties and promising in vivo pharmacokinetic (PK) profiles []. Furthermore, the compound demonstrates dose-dependent inhibition of IL-17 in a PK/PD model []. These findings, coupled with its potent and selective RORc inverse agonism, provide a strong rationale for further evaluation of GNE-3500 in preclinical models of inflammatory diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.